
Azoxystrobin acid
Overview
Description
Azoxystrobin acid is a primary metabolite of azoxystrobin, a broad-spectrum strobilurin fungicide widely used in agriculture. It is formed through hydrolysis of the ester linkage in azoxystrobin, a reaction catalyzed by microbial or plant enzymatic activity . This degradation pathway is critical for environmental detoxification, as this compound is generally considered less bioactive than its parent compound . Key studies have identified this compound in plant tissues (e.g., maize roots) and environmental samples, where it serves as a biomarker for azoxystrobin exposure and degradation . Its detection in human urine and association with diabetic kidney disease (AUC > 0.80) further underscores its persistence in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azoxystrobin acid involves several key steps. One common method starts with the reaction of 2-cyanophenol with 4-chloropyrimidine to form 2-(4-chloropyrimidin-2-yloxy)phenol. This intermediate is then reacted with methyl 2-bromo-3-methoxyacrylate to yield this compound. The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to maximize yield and purity. The final product is often purified through crystallization or chromatography to ensure it meets the required standards for agricultural use .
Chemical Reactions Analysis
Types of Reactions: Azoxystrobin acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites, which may have varying degrees of fungicidal activity.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its efficacy.
Substitution: Substitution reactions can introduce new functional groups, leading to the formation of derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of this compound, which may exhibit different levels of fungicidal activity .
Scientific Research Applications
Agricultural Applications
Fungicidal Properties
Azoxystrobin acid is primarily recognized for its fungicidal properties, which stem from its ability to inhibit mitochondrial respiration in fungi. This action disrupts the electron transport chain, effectively preventing fungal growth. It is widely used in various crops including cereals, potatoes, tomatoes, fruits, nuts, wine grapes, leafy greens, herbs, and spices .
Efficacy Against Plant Pathogens
Research indicates that this compound is effective against several plant pathogens. For instance, studies have shown that it significantly inhibits the germination of spores from Botrytis cinerea, a common fungal pathogen affecting crops . The compound's mode of action allows for both preventive and curative applications in crop management.
Ecotoxicological Effects
Impact on Non-target Organisms
Recent studies have highlighted the ecological consequences of this compound exposure. In experiments involving the land snail Theba pisana, exposure to azoxystrobin concentrations resulted in reduced food consumption and growth rates. Additionally, oxidative stress markers indicated significant biochemical changes, such as alterations in glutathione levels and catalase activity . These findings suggest potential risks to non-target species in agricultural environments.
Aquatic Toxicity
this compound exhibits moderate to high toxicity to aquatic organisms. Laboratory tests indicate that while it poses low risks to birds and terrestrial plants, it can be harmful to fish and invertebrates if present in high concentrations . This raises concerns about runoff from agricultural fields leading to contamination of water bodies.
Human Health Implications
Exposure and Biomonitoring
There is growing interest in understanding human exposure to this compound through dietary intake and environmental pathways. A study highlighted its detection in pregnant women and children, emphasizing the need for biomonitoring to assess potential health risks associated with chronic exposure . The research suggests that dietary sources may play a significant role in exposure levels.
Neurotoxicity Concerns
Investigations into the neurotoxic effects of this compound have been initiated, with preliminary findings indicating potential neurotoxic impacts that warrant further exploration. These studies aim to establish a clearer understanding of how exposure affects neurological health over time .
Data Tables
Application Area | Description | Findings/Notes |
---|---|---|
Agricultural Use | Fungicide for various crops (cereals, fruits) | Effective against Botrytis cinerea spore germination |
Ecotoxicology | Impact on non-target organisms (e.g., land snails) | Reduced growth; oxidative stress markers observed |
Aquatic Toxicity | Toxicity levels to fish and invertebrates | Moderate to high toxicity; low risk to birds |
Human Health | Exposure through diet; neurotoxicity concerns | Detected in pregnant women; potential health implications |
Case Studies
-
Case Study on Ecotoxicological Effects
- Objective: To assess the impact of azoxystrobin on Theba pisana.
- Methodology: Snails were exposed to varying concentrations of azoxystrobin over 28 days.
- Results: Significant reductions in food consumption and growth were noted alongside biochemical changes indicating oxidative stress.
-
Human Exposure Assessment
- Objective: To evaluate the presence of this compound in human populations.
- Methodology: Biomonitoring studies focused on pregnant women and children.
- Results: this compound was detected at concerning levels, prompting calls for further investigation into dietary sources and health effects.
Mechanism of Action
Azoxystrobin acid exerts its effects by inhibiting mitochondrial respiration in fungal cells. It binds to the quinol outer binding site of the cytochrome b-c1 complex, blocking electron transport and preventing the production of adenosine triphosphate (ATP). This disruption of energy production ultimately leads to the death of the fungal cells .
Comparison with Similar Compounds
Degradation Pathways and Metabolites
Azoxystrobin acid is compared to other azoxystrobin metabolites and structurally related fungicides (Table 1).
Key Findings :
- This compound is the most stable and mobile metabolite , posing risks for groundwater contamination .
- Glutathione conjugates and azoxystrobin amine are less mobile but critical for detoxification in plants and bacteria, respectively .
Key Findings :
- Synthetic derivatives, such as 3,4-dichloroisothiazole-based compounds, outperform azoxystrobin in inhibition rates (100% vs. 70–100%) due to optimized hydrophobic interactions with the Qo site .
- This compound’s lack of activity highlights its role as a terminal detoxification product .
Binding Affinity and Molecular Interactions
This compound shows weaker binding to fungal targets compared to azoxystrobin and natural flavonoids (Table 3).
Key Findings :
- This compound’s inability to form stable contacts with target proteins explains its low bioactivity .
Environmental and Health Implications
- Persistence: this compound’s high soil mobility necessitates monitoring in agricultural runoff .
- Biomarker Utility : Its detection in urine (AUC > 0.80 for diabetic kidney disease) highlights unintended human exposure .
- Detoxification Role : Microbial and plant pathways converting azoxystrobin to this compound mitigate ecological toxicity but require optimization to reduce groundwater contamination .
Biological Activity
Azoxystrobin acid, the primary metabolite of the widely used fungicide azoxystrobin, exhibits significant biological activity that impacts both ecological and human health. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of its biological effects.
Azoxystrobin acts primarily by inhibiting mitochondrial respiration in fungi, specifically targeting the cytochrome bc1 complex (complex III) of the electron transport chain. This inhibition disrupts ATP production, leading to fungal cell death. However, its effects extend beyond fungicidal activity, influencing various biological systems in non-target organisms.
Ecotoxicological Effects
Recent studies have highlighted the ecotoxicological risks associated with azoxystrobin and its acid form. For example, a study on Theba pisana snails revealed that exposure to this compound resulted in oxidative stress and neurotoxic effects. Key findings included:
- Lipid Peroxidation (LPO) : Significant increases in LPO levels were observed after 28 days of exposure at both 0.3 µg/ml and 3 µg/ml concentrations, indicating oxidative damage (Table 1).
- Glutathione (GSH) Levels : GSH content decreased significantly after 14, 21, and 28 days of exposure, suggesting impaired antioxidant defenses (Table 2).
- Catalase (CAT) Activity : CAT activity increased significantly after prolonged exposure, indicating a response to oxidative stress (Table 3).
- Acetylcholinesterase (AChE) Activity : AChE activity showed initial increases followed by significant inhibition at higher concentrations after 28 days (Figure 2).
Table 1: Lipid Peroxidation Levels in Snails Exposed to this compound
Exposure Duration | Concentration (µg/ml) | LPO Level (%) |
---|---|---|
7 days | 0.3 | 84.54 |
7 days | 3 | 85.45 |
28 days | 0.3 | Increased |
28 days | 3 | Increased |
Table 2: Glutathione Content in Snails Exposed to this compound
Exposure Duration | Concentration (µg/ml) | GSH Level (%) |
---|---|---|
14 days | 0.3 | Decreased by 89.32 |
14 days | 3 | Decreased by 87.30 |
28 days | 0.3 | Decreased by 88.98 |
28 days | 3 | Decreased by 91.18 |
Table 3: Catalase Activity in Snails Exposed to this compound
Exposure Duration | Concentration (µg/ml) | CAT Activity Increase (%) |
---|---|---|
After 7 days | 0.3 | Increased |
After 14 days | Both | Increased |
After 21 days | Both | Increased |
After 28 days | Both | Increased |
Reproductive Toxicity
Research has also indicated that this compound may pose reproductive risks in mammals. A study involving mouse oocytes demonstrated that exposure disrupted meiotic maturation by impairing spindle formation and chromosome alignment, which was linked to increased oxidative stress and abnormal mitochondrial distribution . Melatonin supplementation was found to alleviate some of these toxic effects during oocyte maturation.
Genotoxicity Studies
This compound has been shown to induce chromosomal aberrations in various plant species, including Myriophyllum quitense. The compound caused DNA damage and alterations in antioxidant enzyme systems, suggesting potential genotoxic effects that could have implications for environmental health .
Case Studies and Regulatory Findings
- Toxicological Evaluations : Long-term studies on rats and dogs revealed significant findings such as decreased body weight and liver damage at high doses of this compound . These studies emphasize the importance of evaluating both short-term and long-term exposure risks.
- Environmental Impact Assessments : Regulatory bodies have noted the potential for this compound to persist in the environment, raising concerns about its accumulation in aquatic ecosystems and effects on non-target species .
Q & A
Basic Research Questions
Q. How can researchers assess the acute toxicity of azoxystrobin acid in aquatic organisms?
To evaluate acute toxicity, use static test systems with controlled exposure durations (e.g., 96 hours) and calculate LC50 values via probit analysis. For example, in Pelophylax ridibundus tadpoles, the 96-hour LC50 was determined as 0.358 ppm using this method . Toxicity thresholds (e.g., SLOT/SLOD) can further contextualize risks by comparing LC50 values to established toxic load criteria .
Q. What analytical methods are recommended for detecting this compound in environmental samples?
High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard for quantifying azoxystrobin and its metabolites. For soil and plant tissues, measure root/leaf accumulation differences (e.g., Glycine max roots accumulated 25.32 mg/kg azoxystrobin) and use surfactants like Tween 80 to enhance desorption from soil matrices . Near-infrared spectroscopy with PLSR modeling (RP = 0.91 for azoxystrobin) offers rapid, non-destructive alternatives .
Q. What are the established toxicity thresholds for azoxystrobin in ecotoxicological studies?
The Dangerous Toxic Load (DTL) for azoxystrobin is defined as 2900 mg·min/m³ for SLOT (Specified Level of Toxicity) and 11,000 mg·min/m³ for SLOD (Significant Likelihood of Death). These thresholds integrate exposure duration and concentration, validated through probit analysis of LC50 data .
Advanced Research Questions
Q. How can researchers design experiments to evaluate phytoremediation potential for azoxystrobin-contaminated soils?
Select plant species with high root accumulation (e.g., Glycine max, Plantago major) and compare translocation rates to leaves. Use controlled greenhouse trials with spiked soil concentrations and quantify uptake via HPLC. For enhanced remediation, apply surfactants like Tween 80 to increase bioavailability. Plantago major with Tween 80 improved azoxystrobin desorption by 15% compared to untreated soil .
Q. What in silico approaches are effective for analyzing azoxystrobin’s molecular interactions with fungal targets?
Use molecular docking and contact frequency analysis to compare binding affinities. For example, 2-coumaroylquinic acid showed stronger hydrogen bonding with CATALASE PEROXIDASES 2 (residues Phe316, Lys318) than azoxystrobin, which only interacted with His141. Cluster analysis and Gibbs free energy calculations further validate binding stability .
Q. How do fungal pathogens develop resistance to azoxystrobin, and what transcriptomic methods can identify resistance mechanisms?
Resistance involves upregulation of mitochondrial respiratory genes (e.g., alternative oxidase MP01927) and lipid catabolism pathways. Use RNA-seq to profile differential gene expression post-exposure. GO enrichment analysis (e.g., GO:0016042 for lipid catabolism) identifies activated pathways, while qPCR validates key genes like lipases and NADH dehydrogenases .
Q. What methodologies are critical for studying the environmental fate of this compound and its metabolites?
Combine soil column experiments with LC-MS/MS to track degradation products (e.g., this compound, Z-metabolite). Monitor metabolite persistence in water using EPA Method 1699 and validate detection limits (e.g., 0.1 µg/L for this compound in well water) . Isotopic labeling (e.g., ¹⁴C-azoxystrobin) can trace adsorption/desorption dynamics in soil-plant systems.
Q. Key Methodological Considerations
- Contradictions in Toxicity Claims : While some sources describe azoxystrobin as "low toxicity" , ecotoxicological data demonstrate acute aquatic toxicity (LC50 = 0.358 ppm in tadpoles) . Researchers must contextualize claims using species-specific and life-stage-dependent toxicity assays.
- Data Interpretation : Address binding affinity discrepancies in silico (e.g., azoxystrobin vs. flavonoids ) by combining computational predictions with in vitro enzyme inhibition assays.
Properties
IUPAC Name |
(E)-2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O5/c1-27-12-16(21(25)26)15-7-3-5-9-18(15)29-20-10-19(23-13-24-20)28-17-8-4-2-6-14(17)11-22/h2-10,12-13H,1H3,(H,25,26)/b16-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCXDZCEWZARFL-FOWTUZBSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C(C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C(\C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10891507 | |
Record name | Azoxystrobin acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10891507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185255-09-7 | |
Record name | Azoxystrobin acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10891507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-2-[2-[6-(2-Cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxy-prop-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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